![molecular formula C9H8N2OS B184826 N-(1,3-Benzothiazol-5-yl)acetamide CAS No. 36894-61-8](/img/structure/B184826.png)
N-(1,3-Benzothiazol-5-yl)acetamide
Overview
Description
N-(1,3-Benzothiazol-5-yl)acetamide: is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 g/mol . It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-5-yl)acetamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with acetyl chloride under acidic conditions . Another approach includes the cyclization of 2-aminothiophenol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Applications
Synthesis and Building Block
N-(1,3-Benzothiazol-5-yl)acetamide serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecules and can act as a reagent in various organic reactions. This compound's ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for synthesizing derivatives with enhanced properties.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Various benzothiazole derivatives |
Coupling Reactions | Forms biaryl compounds through coupling with aryl halides | Aryl-substituted benzothiazoles |
Functionalization | Modifies functional groups for improved solubility or reactivity | Hydrochloride salt form |
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown it to be effective against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines, including those associated with breast and lung cancers. The mechanism involves the inhibition of specific cellular pathways that lead to apoptosis in cancer cells .
Table 2: Biological Activities of this compound Derivatives
Activity Type | Target Organism/Cell Line | IC50 (µM) |
---|---|---|
Antimicrobial | E. coli | 12.5 |
Antifungal | C. albicans | 15.0 |
Anticancer | MCF-7 (breast cancer) | 8.0 |
A549 (lung cancer) | 10.0 |
Medicinal Applications
Drug Development
this compound is being explored for its potential in drug development due to its anti-inflammatory and anti-tubercular properties. Its derivatives are being synthesized to enhance efficacy against tuberculosis by targeting specific enzymes involved in bacterial metabolism .
Mechanism of Action
The mechanism of action involves the inhibition of key enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication. This inhibition leads to reduced bacterial growth and enhances the compound's therapeutic potential against resistant strains .
Industrial Applications
Material Science
In industry, this compound is utilized in the production of materials with specific properties such as fluorescence and electroluminescence. These materials are essential for developing advanced electronic devices and sensors .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various derivatives of this compound using the National Cancer Institute's 60 human tumor cell lines panel. The results indicated that certain derivatives exhibited potent cytotoxicity against multiple cancer types, suggesting their potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Efficacy Testing
Another research project focused on testing the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The compound demonstrated significant activity, leading to recommendations for its use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase , DNA gyrase , and tyrosine kinase . These interactions can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their inhibition or death .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)acetamide
- N-(3-chloro-4-fluorophenyl)acetamide
- N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide
Uniqueness
N-(1,3-Benzothiazol-5-yl)acetamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
N-(1,3-Benzothiazol-5-yl)acetamide is a compound with significant biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety which is known for its diverse biological activities. The molecular formula is CHNS, and it has a molecular weight of approximately 228.70 g/mol. The unique substitution pattern on the benzothiazole ring contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as dihydroorotase and DNA gyrase, which are crucial for cellular processes in bacteria and cancer cells.
- Protein Interaction : The compound exhibits potential in reducing protein misfolding, which is linked to neurodegenerative diseases. It has been evaluated for its ability to inhibit the aggregation of proteins like transthyretin and α-synuclein through biophysical methods .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties:
- Bacterial Strains : Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Escherichia coli | 4 |
Pseudomonas aeruginosa | 8 |
Anticancer Activity
The compound has been investigated for its anticancer potential:
- Cell Lines : this compound has shown cytotoxic effects against various cancer cell lines. For instance, it was tested against HCT-116 colon cancer cells with an IC value indicating significant efficacy .
Cancer Cell Line | IC (µM) |
---|---|
HCT-116 | 6.90 |
MCF-7 | 11.26 |
Anti-inflammatory Activity
Research also highlights its anti-inflammatory properties:
- Mechanisms : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, showcasing its potential as an alternative antibiotic agent.
- Neuroprotective Effects : Another research focused on the compound's ability to prevent protein aggregation associated with neurodegenerative diseases. Using Thioflavin T fluorescence assays, it was confirmed that this compound could significantly reduce fibril formation in treated samples .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMDFSDFQBOIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301245 | |
Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36894-61-8 | |
Record name | NSC141991 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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